N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a pyrazine core substituted with a phenylpiperazine moiety and a sulfanyl acetamide group. Its molecular formula is C24H26ClN5O3S, with a molecular weight of 500.01 g/mol . The 3-chloro-4-methoxyphenyl group enhances lipophilicity, while the pyrazine-sulfanyl linkage and phenylpiperazine moiety contribute to its binding affinity and selectivity .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-31-20-8-7-17(15-19(20)24)27-21(30)16-32-23-22(25-9-10-26-23)29-13-11-28(12-14-29)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHNVCUJESSZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the piperazine ring: This step involves the nucleophilic substitution reaction between the pyrazine derivative and a phenylpiperazine.
Attachment of the acetamide group: This is usually done through an acylation reaction using acetic anhydride or acetyl chloride.
Final coupling: The final step involves the coupling of the chloro-methoxyphenyl group with the pyrazine-piperazine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Reaction Mechanisms Involving the Acetamide Group
The acetamide (-NHCO-) group participates in hydrolysis and nucleophilic substitution reactions:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, 80–100°C | 3-chloro-4-methoxyaniline + acetic acid derivatives | Complete cleavage of the amide bond observed under prolonged heating |
| Basic Hydrolysis | NaOH (aqueous), reflux | Sodium carboxylate + aromatic amine | Requires strong bases for full deacetylation |
| Nucleophilic Acyl Substitution | SOCl₂, PCl₅ | Acetyl chloride intermediates | Converts amide to reactive electrophiles for further derivatization |
Transformations of the Pyrazine Ring
The pyrazine core undergoes electrophilic substitution and redox reactions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Electrophilic Halogenation | Cl₂/FeCl₃, Br₂/AlBr₃ | Halogenated pyrazines | Positional selectivity influenced by the thioether group at C2 |
| Oxidation | KMnO₄ (acidic) | Pyrazine-2,3-dione derivatives | Complete ring oxidation at elevated temperatures |
| Reduction | H₂/Pd-C | Partially saturated piperazine analogs | Selective reduction of pyrazine ring observed under catalytic hydrogenation |
Reactivity of the Piperazine Moiety
The 4-phenylpiperazine group enables N-alkylation and ring-opening reactions:
| Reaction Type | Reagents/Conditions | Products | Yield/Selectivity |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium salts | High regioselectivity for the less hindered nitrogen |
| Ring Opening | HBr (48%), 120°C | 1,4-Diaminobenzene derivatives | Requires prolonged heating for complete cleavage |
| Cyclocondensation | Phosgene, THF | Benzodiazepine analogs | Forms fused heterocycles via intramolecular cyclization |
Substitution Reactions at Aromatic Chloro and Methoxy Groups
The chloro and methoxy substituents on the phenyl ring participate in nucleophilic and electrophilic processes:
| Functional Group | Reaction Type | Reagents/Conditions | Products |
|---|---|---|---|
| Chloro (-Cl) | Nucleophilic Aromatic Substitution | NH₃ (aq.), Cu catalyst | 3-amino-4-methoxyphenyl derivatives |
| Methoxy (-OCH₃) | Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivatives |
Palladium-Catalyzed Cross-Coupling Reactions
The compound serves as a substrate in Pd-mediated couplings, leveraging its sulfur and nitrogen heteroatoms:
Critical Analysis of Reaction Pathways
-
Steric Effects : The bulky phenylpiperazine group limits reactivity at the pyrazine C5 and C6 positions, favoring substitutions at C2 and C3.
-
Electronic Effects : Electron-withdrawing acetamide and thioether groups deactivate the pyrazine ring toward electrophilic attack but enhance redox activity.
-
Catalytic Challenges : Pd-mediated couplings require tailored ligands (e.g., XPhos, BINAP) to mitigate coordination with sulfur atoms, which can poison catalysts .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine and phenyl groups exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation. A study highlighted the effectiveness of similar arylpiperazine derivatives in treating depression, suggesting that N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide may share this therapeutic potential .
Antipsychotic Properties
The compound's structural components suggest it may also possess antipsychotic effects. Research on related compounds has shown that they can block dopamine receptors, which are often implicated in psychotic disorders. This mechanism of action positions this compound as a candidate for further investigation in psychopharmacology .
Anticancer Activity
There is growing interest in the anticancer properties of compounds with similar structures. Studies have demonstrated that derivatives with piperazine and pyrazine rings exhibit cytotoxic effects against various cancer cell lines. For instance, certain piperazine derivatives have shown significant activity against prostate cancer cells, indicating that this compound may also warrant exploration in oncology .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Acetamide Motifs
2.1.1. Piperazine-Substituted Acetamides ()
Compounds in share the phenylpiperazine-acetamide scaffold but differ in substituents on the aryl rings, influencing their physicochemical and biological properties:
Key Observations :
- The trifluoromethyl group in Compound 14 increases metabolic stability but reduces solubility compared to the methoxy group in the target compound .
- Chlorine substituents (e.g., Compound 15) enhance binding affinity to hydrophobic receptor pockets .
Pyrazine vs. Triazole/Triazolone Derivatives ()
The pyrazine ring in the target compound distinguishes it from triazole-based analogues:
Key Observations :
- Triazole derivatives (e.g., VUAA-1) exhibit strong agonist activity in insect olfactory receptors, whereas pyrazine-based compounds like the target molecule are hypothesized to target mammalian CNS receptors due to phenylpiperazine’s dopamine receptor affinity .
- The pyrazine core may confer better π-π stacking interactions in protein binding compared to triazoles .
Physicochemical and Spectral Properties
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogues with chloro and methoxy substituents (e.g., Compound 14 in ) typically exhibit melting points between 180–220°C, suggesting moderate crystallinity .
- Methoxy groups (e.g., BB05849 in ) improve aqueous solubility compared to chloro-substituted analogues .
Spectral Data
- IR/NMR : The sulfanyl (-S-) and amide (-NHCO-) groups in the target compound are expected to show characteristic peaks at ~2550 cm⁻¹ (S-H stretch, IR) and δ 7.5–8.5 ppm (pyrazine protons, ¹H NMR) .
- Compared to oxadiazole derivatives (), pyrazine-based compounds exhibit distinct ¹³C NMR signals for aromatic carbons (δ 140–160 ppm) .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Chloro-substituted aromatic ring
- Methoxy group
- Piperazine ring
- Pyrazine ring
These functional groups contribute to its diverse biological properties. The molecular formula is , with a molecular weight of 430.9 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, compounds with piperazine and pyrazine moieties are often involved in neurotransmitter modulation and have shown promise in treating psychiatric disorders .
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer activity. For example, derivatives of pyrazole, which share structural similarities with this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative 1 | MCF7 (Breast Cancer) | 3.79 |
| Pyrazole Derivative 2 | SF-268 (CNS Cancer) | 12.50 |
| Pyrazole Derivative 3 | NCI-H460 (Lung Cancer) | 42.30 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that similar derivatives may exhibit comparable efficacy .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating serotonin and dopamine receptors. The presence of the piperazine ring in this compound suggests potential applications in treating mood disorders and anxiety .
Case Studies
- Antitumor Activity : A study evaluated a series of pyrazole derivatives, including those structurally related to this compound against various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells at low concentrations, highlighting their therapeutic potential.
- Neurotransmitter Modulation : Research involving piperazine derivatives showed significant inhibition of human acetylcholinesterase, suggesting that compounds like this compound could be explored for their cognitive-enhancing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
